

6-Bromo-2-methoxyquinoline solubility in organic solvents

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Compound of Interest

Compound Name: **6-Bromo-2-methoxyquinoline**

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An In-depth Technical Guide to the Solubility of **6-Bromo-2-methoxyquinoline** in Organic Solvents

Abstract

6-Bromo-2-methoxyquinoline is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its utility in the development of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. Poorly characterized solubility can lead to significant challenges in reaction optimization, purification, formulation, and ultimately, bioavailability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of **6-bromo-2-methoxyquinoline**. Eschewing a simple data sheet, this document delivers a foundational understanding of the molecular characteristics governing solubility, provides detailed, field-proven experimental protocols for its quantitative determination, and presents a logical workflow for systematic solubility assessment.

Introduction: The Strategic Importance of Solubility Profiling

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical attribute that profoundly influences its entire development lifecycle.^[1] For a key intermediate like **6-bromo-2-methoxyquinoline**, a

derivative of the privileged quinoline scaffold, solubility data is not merely a physical constant; it is actionable intelligence.^[2] It dictates the choice of solvents for synthesis and purification, impacts the feasibility of formulation strategies, and provides early insights into potential bioavailability challenges.^{[3][4][5]}

Conducting solubility screening in the early stages of development allows for the timely identification and mitigation of potential roadblocks, saving invaluable resources and preventing late-stage failures.^[4] This guide is structured to empower the researcher with both the theoretical knowledge and the practical, validated methodologies required to generate a robust solubility profile for **6-bromo-2-methoxyquinoline**.

Physicochemical Profile of 6-Bromo-2-methoxyquinoline

A precise understanding of a compound's fundamental properties is the prerequisite for any solubility investigation. The key identifiers and computed properties for **6-bromo-2-methoxyquinoline** are summarized below.

Property	Value	Source
IUPAC Name	6-bromo-2-methoxyquinoline	[6]
CAS Number	99455-05-7	[6]
Molecular Formula	C ₁₀ H ₈ BrNO	[6]
Molecular Weight	238.08 g/mol	[6]
Structure	 6-Bromo-2-methoxyquinoline Structure	[6]

Theoretical Solubility Considerations: A “Like Dissolves Like” Analysis

While empirical data is the gold standard, a theoretical assessment based on molecular structure provides a predictive framework for selecting appropriate solvents for testing. The

principle of "like dissolves like" posits that substances with similar polarities are more likely to be soluble in one another.[7][8]

The structure of **6-bromo-2-methoxyquinoline** presents several features that influence its polarity and, by extension, its solubility:

- Quinoline Core: The heterocyclic aromatic quinoline ring system contains a nitrogen atom, which introduces a dipole moment and allows for potential hydrogen bonding as an acceptor, lending it a degree of polarity.
- Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen-bond acceptor. Methoxy groups generally enhance solubility in organic solvents compared to their hydroxyl counterparts due to a reduction in the compound's crystal lattice energy.[9]
- Bromo Group (-Br): The bromine atom adds to the molecule's overall polarizability and molecular weight. While it is an electronegative atom, its contribution to polarity is less significant than that of the methoxy group. Its presence primarily influences van der Waals forces.

Based on this analysis, a qualitative solubility prediction can be made:

- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar quinoline and methoxy functionalities.
- Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. These solvents can act as hydrogen bond donors to the quinoline nitrogen and methoxy oxygen.
- Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The overall polarity of the **6-bromo-2-methoxyquinoline** molecule is likely too high for significant dissolution in purely nonpolar media.
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely, as these solvents can dissolve moderately polar compounds.

Experimental Determination of Solubility: A Validated Workflow

Since readily available quantitative data is limited, experimental determination is crucial. The following sections provide a detailed protocol for the equilibrium shake-flask method, considered the gold standard for thermodynamic solubility, and an overview of high-throughput alternatives.[\[10\]](#)[\[11\]](#)

The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method is designed to measure the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[\[12\]](#)

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Materials and Equipment:

- **6-Bromo-2-methoxyquinoline** (solid)
- Selected organic solvents (analytical grade or higher)
- Scintillation vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

Protocol:

- Preparation: Add an excess amount of solid **6-bromo-2-methoxyquinoline** to a vial. "Excess" is critical; a good starting point is to add approximately 5-10 mg of solid to 1 mL of the chosen solvent. The goal is to have undissolved solid remaining at the end of the experiment, ensuring saturation.
- Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 to 48 hours. This duration is essential to ensure that thermodynamic equilibrium is achieved.
- Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for a short period to allow larger particles to settle. Carefully withdraw a sample of the supernatant using a syringe.
- Filtration: Immediately filter the sample through a syringe filter directly into a clean vial for analysis. This step is crucial to remove any undissolved microscopic particles that could falsely elevate the measured concentration. Discard the first few drops of the filtrate to avoid any potential adsorption effects from the filter membrane.
- Sample Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
- Quantification: Analyze the diluted filtrate using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. Determine the concentration of **6-bromo-2-methoxyquinoline** by comparing the analytical response to a standard calibration curve prepared with known concentrations of the compound.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final solubility in units such as mg/mL or mol/L.

Self-Validation and Trustworthiness:

- Visual Confirmation: Always ensure undissolved solid is present in the equilibration vial before sampling.
- Time to Equilibrium: To validate the 24-48 hour timeframe, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should plateau, indicating that equilibrium has been reached.[12]
- Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the results are reproducible and to calculate standard deviation.

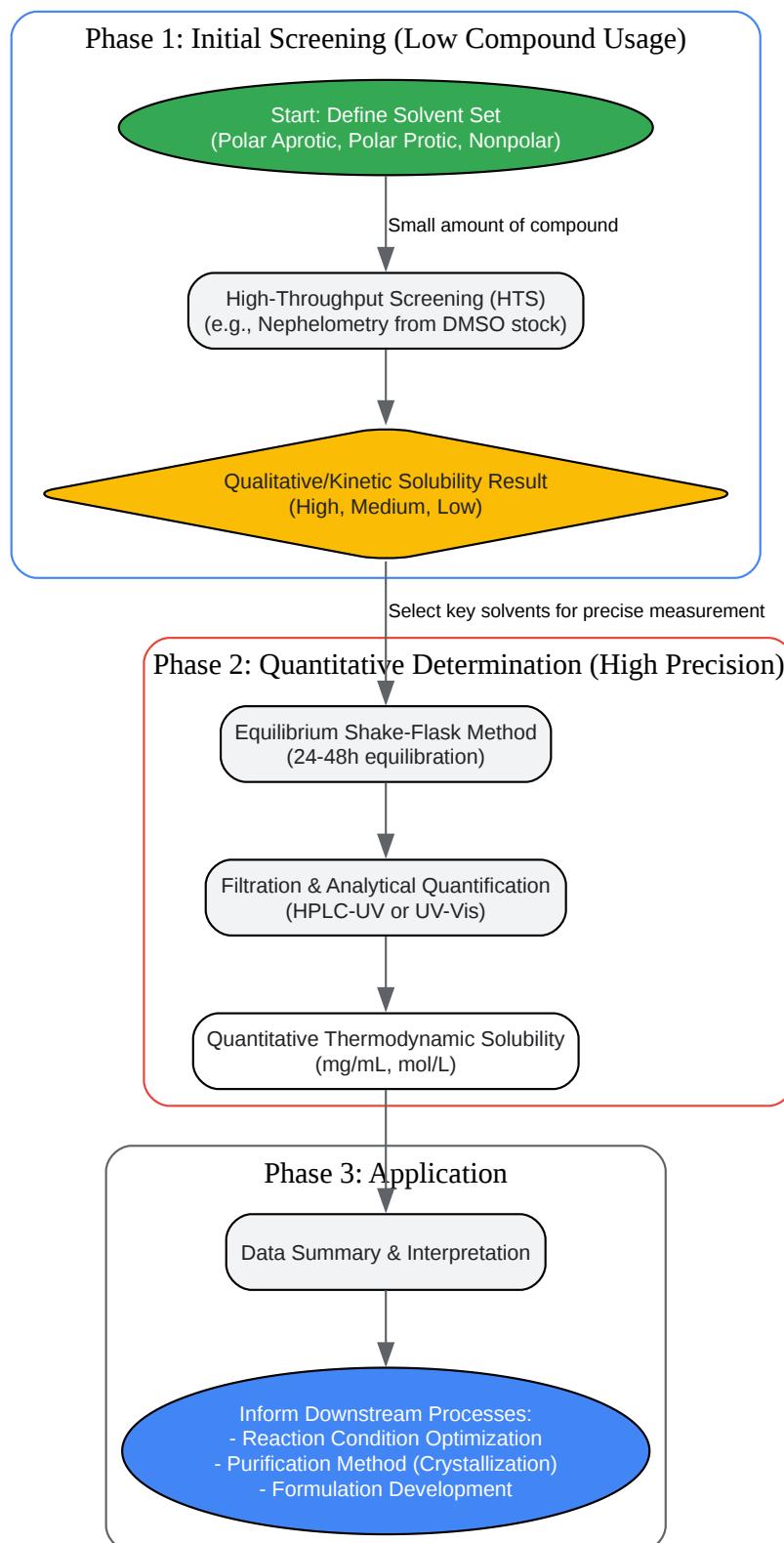
High-Throughput Screening (HTS) Methods

For early-stage discovery where compound availability is limited, HTS methods offer a faster, more material-sparing alternative, though they typically measure kinetic solubility rather than thermodynamic solubility.[13][14]

- Nephelometry: This technique measures the light scattered by undissolved particles (precipitate) in a solution.[3][15] A stock solution of the compound in a miscible solvent like DMSO is added to the aqueous or organic solvent in a microtiter plate. The point at which precipitation occurs, detected by an increase in light scattering, corresponds to the kinetic solubility limit.

Logical Workflow for Solubility Assessment

The choice of method depends on the stage of research and the required precision. The following diagram outlines a logical workflow for assessing the solubility of **6-bromo-2-methoxyquinoline**.

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Caption: A logical workflow for the systematic determination of solubility.

Data Presentation

Quantitative solubility data should be presented clearly and concisely to facilitate comparison across different solvent systems.

Solvent Class	Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	25		
N,N-Dimethylformamide (DMF)		25		
Acetonitrile		25		
Polar Protic	Methanol	25		
Ethanol		25		
Chlorinated	Dichloromethane (DCM)	25		
Nonpolar	Toluene	25		
n-Hexane		25		

Conclusion

While a comprehensive public database for the solubility of **6-bromo-2-methoxyquinoline** in organic solvents is not readily available, this guide provides the necessary intellectual and methodological framework for its determination. A combination of theoretical analysis based on molecular structure and rigorous experimental measurement using the shake-flask method will yield a high-quality, reliable solubility profile. This data is indispensable for the rational design of synthetic routes, purification protocols, and formulation strategies, ultimately enabling the successful application of this valuable heterocyclic intermediate in research and drug development.

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